molecular formula C7H4Cl2N2 B1296422 2,5-Dichlorobenzimidazole CAS No. 4887-95-0

2,5-Dichlorobenzimidazole

Cat. No.: B1296422
CAS No.: 4887-95-0
M. Wt: 187.02 g/mol
InChI Key: LLIARSREYVCQHL-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of chlorine atoms at the 2 and 5 positions of the benzimidazole ring enhances its chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

2,5-Dichlorobenzimidazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as protein kinase CK2, which is involved in various cellular processes including cell cycle regulation and apoptosis . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, this compound has been shown to interact with nucleic acids, potentially interfering with DNA and RNA synthesis .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of protein kinase CK2, leading to alterations in cell cycle progression and apoptosis . Furthermore, this compound can affect the expression of genes involved in cell proliferation and survival, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of protein kinase CK2, inhibiting its enzymatic activity . This inhibition disrupts the phosphorylation of target proteins, leading to alterations in various signaling pathways. Additionally, this compound can interact with nucleic acids, potentially interfering with the transcription and replication processes . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been shown to result in sustained inhibition of protein kinase CK2 activity, leading to prolonged effects on cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit protein kinase CK2 activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are excreted from the body . These metabolic pathways are crucial for the detoxification and elimination of this compound, ensuring its safe use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, facilitated by transporter proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus, where it can interact with target enzymes and nucleic acids . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These localization patterns are essential for the compound’s biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichlorobenzimidazole can be synthesized through various methods. One common method involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by chlorination. Another method involves the cyclization of 2,5-dichloroaniline with formic acid or formamide under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorobenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2,5-Dichlorobenzimidazole has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichlorobenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 2 and 5 positions enhances its reactivity in substitution reactions and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and biological research .

Properties

IUPAC Name

2,6-dichloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIARSREYVCQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90319416
Record name 2,5-Dichlorobenzimidazole
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Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4887-95-0
Record name 2,6-Dichloro-1H-benzimidazole
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Record name 4887-95-0
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Record name 2,5-Dichlorobenzimidazole
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Record name 2,5-dichloro-1H-1,3-benzodiazole
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Synthesis routes and methods

Procedure details

2-Chlorobenzimidazole (1.05 g) was dissolved in DMF (10 mL), and N-chlorosuccinimide (1.01 g) was added thereto. The mixture was stirred at 60° C. for 30 min and the reaction mixture was added to water. The precipitated solid was collected by filtration to give 2,5-dichlorobenzimidazole (0.480 g) as a white solid.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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